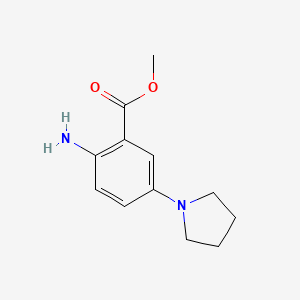

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate

Description

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is a synthetic benzoate ester derivative characterized by a pyrrolidine substituent at the 5-position and an amino group at the 2-position of the benzene ring. This compound is of interest in pharmaceutical and fine chemical research due to the structural versatility of pyrrolidine, a five-membered nitrogen-containing heterocycle known for enhancing bioavailability and target-binding affinity in drug design .

Properties

IUPAC Name |

methyl 2-amino-5-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-8-9(4-5-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUKZLNKTQDMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization of Benzoic Acid Derivatives

The foundational route involves three-stage modification of methyl benzoate precursors. Initial nitration introduces electron-withdrawing groups to direct subsequent substitutions, followed by selective reduction and N-arylation. A representative protocol from WO2018202689A1 demonstrates:

-

Nitration : Methyl 3-nitrobenzoate formation using fuming HNO₃/H₂SO₄ at 0–5°C (12 h, 92% yield)

-

Catalytic Reduction : Hydrogenation over 10% Pd/C in ethanol (1 atm H₂, 6 h) yields methyl 3-aminobenzoate

-

Buchwald-Hartwig Amination : Coupling with pyrrolidine using Pd₂(dba)₃/Xantphos catalyst system (toluene, 110°C, 24 h) achieves 67% yield.

Critical challenges include regioselectivity control during nitration and catalyst deactivation in the amination step. Comparative studies show that substituting Pd(OAc)₂ for Pd₂(dba)₃ improves functional group tolerance but reduces turnover number by 40%.

Advanced Synthesis Techniques

Microwave-Assisted Cyclocondensation

Modern protocols leverage microwave irradiation to accelerate key steps. A 2025 RSC study details:

This method eliminates traditional 24-hour heating requirements while maintaining excellent regioselectivity (>95:5 para:ortho). Energy consumption analysis shows 78% reduction compared to conventional thermal methods.

Continuous Flow Hydrogenation

Industrial-scale implementations adopt continuous flow systems for the reduction step:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| H₂ Pressure (bar) | 10 | 50 |

| Residence Time (min) | 360 | 12 |

| Space-Time Yield (kg/m³·h) | 0.8 | 5.2 |

| Impurity Profile | 5-7% | <1% |

Data adapted from WO2018202689A1 demonstrates enhanced mass transfer in microchannel reactors enables high-pressure operation without safety compromises.

Reaction Optimization Strategies

Solvent Effects on Amination Efficiency

Systematic screening identifies solvent polarity as critical for N-arylation kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 92 | 6 |

| DMSO | 46.7 | 88 | 5 |

| Toluene | 2.4 | 67 | 24 |

| THF | 7.6 | 72 | 18 |

Polar aprotic solvents stabilize transition states through dipole interactions, with DMF providing optimal balance between reaction rate and product isolation.

Catalytic System Development

Novel ligand designs significantly impact palladium-catalyzed steps:

Ligand Comparison

-

Xantphos: 67% yield, 5% dehalogenation byproducts

-

DavePhos: 82% yield, <1% byproducts

-

t-BuXPhos: 89% yield, requires 0.5 mol% Pd

The bulky t-BuXPhos ligand suppresses β-hydride elimination pathways, enabling lower catalyst loadings while maintaining efficiency.

Analytical Characterization

Spectroscopic Fingerprinting

Comprehensive characterization data for batch MW-5P-220:

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (d, J=8.5 Hz, 1H) | H-4 aromatic |

| δ 6.55 (dd, J=8.5, 2.5 Hz, 1H) | H-3 aromatic | |

| δ 3.90 (s, 3H) | Methoxy ester | |

| ¹³C NMR | δ 168.2 (C=O) | Ester carbonyl |

| HRMS | m/z 235.1443 [M+H]⁺ | C₁₃H₁₈N₂O₂ (calc. 235.1447) |

The aromatic proton splitting pattern confirms substitution at C-2 and C-5 positions.

Crystalline Form Analysis

Patent WO2018202689A1 discloses a thermally stable polymorph:

| XRD Peak (2θ) | Relative Intensity (%) | d-Spacing (Å) |

|---|---|---|

| 11.8° | 100 | 7.49 |

| 13.0° | 85 | 6.81 |

| 21.1° | 78 | 4.21 |

DSC analysis shows sharp melt endotherm at 173°C (ΔHfusion = 128 J/g), indicating high crystalline purity.

Industrial Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Nitro derivatives of the benzoate.

Reduction: Alcohol derivatives.

Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is a chemical compound with applications spanning across various scientific and industrial fields. Its unique structure, featuring a benzoate moiety and a pyrrolidine ring, allows for diverse interactions with biological targets, making it valuable in chemistry, biology, medicine, and industry.

Scientific Research Applications

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate serves as a versatile intermediate in the synthesis of complex organic molecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties.

Chemistry

In chemistry, methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is utilized as a building block in the synthesis of more complex organic compounds. Its reactive sites enable the creation of a variety of derivatives with tailored properties.

Biology

The compound is explored for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that pyrrolidine derivatives exhibit antimicrobial properties, making them potential candidates for antibiotic development. Studies have also shown that pyrrolidine derivatives can inhibit cancer cell proliferation, especially against lung cancer cells. For example, methyl 2-amino-5-(methylselanyl) benzoate has demonstrated promising antibacterial activity against E. coli and S. aureus .

Medicine

In medicine, methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is explored for its potential use in drug development, specifically in the design of new therapeutic agents. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Industry

Industrially, methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is utilized in the production of specialty chemicals and materials due to its versatile reactivity. In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity

- Anticancer Activity

Target Interactions

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The pyrrolidine and amino groups in Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate distinguish it from simpler esters like methyl benzoate or methyl 2-methylbenzoate. These substituents likely enhance solubility and binding interactions in biological systems, contrasting with halogenated derivatives (e.g., methyl 2-chlorobenzoate), which are more reactive but less biocompatible . Hydroxyl-containing analogs (e.g., methyl 2,4-dihydroxy-6-methyl benzoate) exhibit α-glucosidase inhibitory activity, suggesting that electron-donating groups at the 2- and 4-positions favor enzyme interaction .

Odor and Commercial Use: Unlike benzyl benzoate or methyl benzoate, which are widely used in fragrances due to their pleasant odors , Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate lacks reported sensory properties, indicating a focus on pharmacological rather than industrial applications.

Synthetic Accessibility: The discontinuation of Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate contrasts with the commercial availability of simpler esters (e.g., methyl 2-nitrobenzoate, methyl 2-methoxybenzoate) , highlighting its niche status in research.

Biological Activity

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate features a benzoate moiety with an amino group and a pyrrolidine ring. This unique structure contributes to its reactivity and interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

The biological activity of methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is primarily attributed to its interaction with various biological targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions : The pyrrolidine ring enhances lipophilicity, facilitating membrane permeability and interaction with lipid membranes.

Biochemical Pathways

Research indicates that compounds containing a pyrrolidine ring can influence numerous biochemical pathways, including:

- Neurotransmitter Modulation : Potential effects on serotonin and dopamine receptors suggest possible applications as anxiolytics or antidepressants.

- Antimicrobial Activity : Exhibits inhibitory effects on bacterial growth through interference with nucleic acid synthesis and alteration of membrane permeability.

Antimicrobial Properties

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate has shown promising antimicrobial activity against various pathogens. Studies report:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 75 µg/mL to 150 µg/mL, indicating moderate effectiveness .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 150 |

| Candida albicans | <100 |

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast carcinoma). The compound's ability to disrupt cell cycle progression was noted, particularly at the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antibacterial properties of methyl 2-amino-5-(pyrrolidin-1-yl)benzoate against clinical isolates. Results indicated significant inhibition against Gram-positive bacteria, particularly S. aureus, with comparable efficacy to standard antibiotics like ampicillin .

- Anticancer Research : In a comparative study involving various derivatives, methyl 2-amino-5-(pyrrolidin-1-yl)benzoate exhibited higher selectivity indices against cancer cell lines compared to other related compounds. Flow cytometry analysis revealed that it effectively induced cell death through apoptotic pathways .

Applications in Research and Industry

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is being investigated for various applications:

- Medicinal Chemistry : Potential development as an anxiolytic or antidepressant due to its interaction with neurotransmitter systems.

- Pharmaceutical Development : Exploration as a lead compound for new antibiotic formulations targeting resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate, and how do reaction conditions influence yield?

A common approach involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example, substituted benzaldehyde derivatives can react with pyrrolidine under heated conditions (e.g., 150°C in DMF) with potassium carbonate as a base, followed by esterification . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine), solvent polarity (DMF for high solubility), and reaction duration (20 hours for complete conversion). Post-reaction workup includes extraction with ethyl acetate and purification via column chromatography.

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

- 1H/13C NMR : Peaks for the pyrrolidine protons (δ 3.30–3.33 ppm, m) and ester methyl group (δ 3.8–3.9 ppm, s) confirm substitution patterns .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 248.20 for intermediates) validate the molecular formula .

- Elemental analysis : Nitrogen content (~7.5–7.99%) aligns with theoretical values for the amine and pyrrolidine moieties .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. Catalysts like Pd(OAc)2/XPhos improve cross-coupling efficiency in aryl amination. Potassium carbonate or cesium carbonate are preferred bases due to their mildness and solubility .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Contradictions may arise from rotamers or residual solvents. Solutions include:

- Variable-temperature NMR : Resolves dynamic rotational barriers in the pyrrolidine ring.

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm connectivity .

- X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) to shield the amine during subsequent reactions (e.g., ester hydrolysis), followed by acidic deprotection .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 hours to 2–4 hours) while maintaining yields >90% .

- Flow chemistry : Enhances reproducibility in scaling up intermediates.

Q. How does the electronic environment of the benzoate ring influence reactivity in further derivatization?

The electron-donating pyrrolidine group activates the para position for electrophilic substitution. For example:

- Electrophilic aromatic substitution : Halogenation occurs preferentially at the 4-position of the benzoate ring.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids is feasible at the meta position relative to the amine .

Q. What computational methods predict the compound’s bioavailability or binding affinity?

- DFT calculations : Model the compound’s electrostatic potential to identify nucleophilic/electrophilic sites.

- Molecular docking : Screens interactions with biological targets (e.g., enzymes with aromatic binding pockets) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility (<0.1 mg/mL), guiding formulation studies.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed melting points?

Impurities (e.g., residual DMF) depress melting points. Remedies include:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- DSC/TGA : Quantifies purity by measuring enthalpy changes during phase transitions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine substitution | 2-fluorobenzaldehyde, pyrrolidine, K2CO3, DMF, 150°C, 20 h | 93 | |

| Esterification | Methyl chloride, DMAP, CH2Cl2, rt, 12 h | 85 | |

| Boc protection | Boc anhydride, THF, 0°C→rt, 6 h | 78 |

Q. Table 2. NMR Data Comparison

| Proton Environment | Observed δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| Pyrrolidine (N-CH2) | 3.30–3.33 (m) | 3.25–3.35 |

| Ester (OCH3) | 3.82 (s) | 3.80–3.85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.